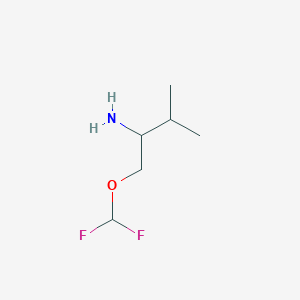

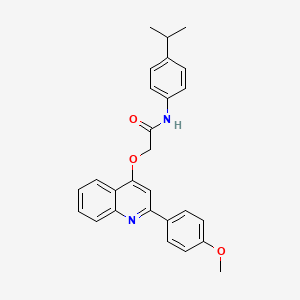

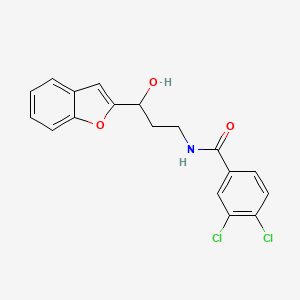

![molecular formula C14H14ClFN4O B2553687 2-氯-N-[[4-(二甲氨基)嘧啶-2-基]甲基]-4-氟苯甲酰胺 CAS No. 1797078-69-3](/img/structure/B2553687.png)

2-氯-N-[[4-(二甲氨基)嘧啶-2-基]甲基]-4-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrimidine compounds has been demonstrated in the literature. For instance, a compound with a pyrimidine core was synthesized through a multi-step process involving the condensation of 3-methoxybenzoic acid with a chlorinated pyrimidine intermediate, which was itself prepared from methyl 3-aminothiophene-2-carboxylate through a series of reactions including condensation with urea, chlorination, and further condensation with ethane-1,2-diamine . Another efficient synthesis method was reported for 4-chloro-2-pyrrolino[2,3-d]pyrimidin-6-one, starting from dimethyl malonate and achieving a 23% overall yield, with the process being scalable to a 100 g batch with high purity . These methods provide insight into the potential synthetic routes that could be adapted for the synthesis of 2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide.

Molecular Structure Analysis

The molecular structure of a related compound was determined using X-ray crystallography, revealing that it belongs to the tetragonal system with specific space group parameters. The bond lengths and angles of the molecule were optimized using density functional theory (DFT) and compared with the experimental X-ray diffraction values . Although the exact structure of 2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide is not provided, similar analytical techniques could be employed to elucidate its molecular structure.

Chemical Reactions Analysis

The literature does not provide specific reactions for 2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide. However, the synthesis of related compounds involves reactions such as condensation, chlorination, and amine coupling, which are common in the synthesis of benzamide derivatives with pyrimidine moieties . These reactions could potentially be relevant to the chemical reactions that 2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound were analyzed using theoretical calculations, including the molecular electrostatic potential (MEP) surface map, which was investigated at the B3LYP/6-311+G(d,p) levels. Hirshfeld surface analysis was used to perform a quantitative analysis of the intermolecular interactions in the crystal structures . While specific data on the physical and chemical properties of 2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide is not available, similar computational methods could be applied to predict its properties.

Relevant Case Studies

The related compound with the pyrimidine core showed marked inhibition against various human cancer cell lines, including colon, lung, and gastric cancer cells, indicating promising anticancer activity. Molecular docking studies suggested that this compound could inhibit a specific protein associated with cancer . Although not a direct case study of 2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide, this research provides a precedent for the potential biological activity of similar compounds, which could be explored in future studies.

科学研究应用

发现和治疗应用

- 代谢型谷氨酸受体 1 (mGluR1) 拮抗剂: 与“2-氯-N-[[4-(二甲氨基)嘧啶-2-基]甲基]-4-氟苯甲酰胺”密切相关的化合物已被确定为一种有效的 mGluR1 拮抗剂。该拮抗剂在动物模型中已表现出类似抗精神病的作用,并有可能通过开发为 PET 示踪剂来阐明 mGluR1 在人类中的功能 (Satoh 等,2009).

化学合成和结构分析

- 衍生物的生物活性: 对化合物结构衍生物的研究表明,某些修饰可以增强杀菌活性。已发现引入特定取代基可以维持或提高活性水平,表明该化合物在杀菌剂开发中的多功能性 (吕庆等,2015).

抗癌活性

- 设计和抗增殖活性: 另一种相关化合物,N-{2-[(2-氯噻吩并[3,2-d]嘧啶-4-基)氨基]乙基}-3-甲氧基苯甲酰胺,对各种人类癌细胞系表现出显着的抑制作用,表明其作为抗癌剂的潜力。合成、晶体结构和分子对接研究提供了对其作用机制的见解 (黄佩等,2020).

分子影像应用

- PET 成像放射性配体: 基于“2-氯-N-[[4-(二甲氨基)嘧啶-2-基]甲基]-4-氟苯甲酰胺”的结构框架开发用于啮齿动物脑中 mGluR1 的正电子发射断层扫描 (PET) 成像的新型放射性配体。该应用突出了该化合物在神经影像学和神经学研究中的潜力 (藤永正幸等,2012).

未来方向

属性

IUPAC Name |

2-chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClFN4O/c1-20(2)13-5-6-17-12(19-13)8-18-14(21)10-4-3-9(16)7-11(10)15/h3-7H,8H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQUQRVDTHVMRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)CNC(=O)C2=C(C=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-4-fluorobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

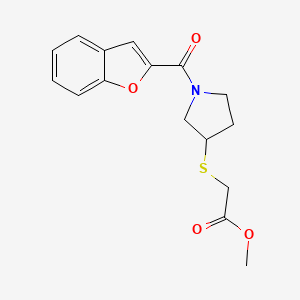

![2-(4-ethoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2553609.png)

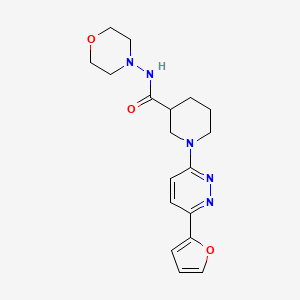

![1-(azepan-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2553611.png)

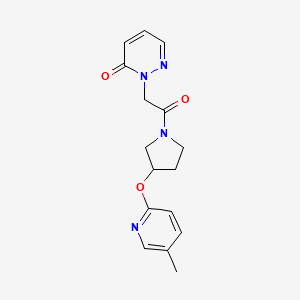

![2-[2-(4-Fluoro-3-methoxyphenyl)ethenyl]pyrimidine-4-carbonitrile](/img/structure/B2553613.png)

![1-((4-chlorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553621.png)

![1-(2,4-dichlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2553622.png)